molecular formula C13H14N4S B5736595 8-methyl-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

8-methyl-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B5736595
M. Wt: 258.34 g/mol
InChI Key: XYQNZKJFVKLKFG-UHFFFAOYSA-N
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Description

8-Methyl-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of substituted isatins with thiosemicarbazide under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can yield the corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the indole or triazine ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as alkyl halides or amines are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted triazinoindole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-methyl-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets. For example, it may act as an iron chelator, binding to ferrous ions and disrupting cellular processes that depend on iron availability . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 5-Methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
  • 5-Propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Comparison: 8-Methyl-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities to molecular targets and varying degrees of biological activity .

Properties

IUPAC Name

8-methyl-5-propyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-3-6-17-10-5-4-8(2)7-9(10)11-12(17)14-13(18)16-15-11/h4-5,7H,3,6H2,1-2H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQNZKJFVKLKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)C)C3=NNC(=S)N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333673
Record name 8-methyl-5-propyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665588
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

701937-85-1
Record name 8-methyl-5-propyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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